3-Aminoazepan-2-one
Overview
Description
3-Aminoazepan-2-one is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential as a scaffold for drug development. The compound is characterized by its constrained diamine structure, which is a key feature in its application in synthesizing pharmacologically active molecules.
Synthesis Analysis
The synthesis of 3-aminoazepan-2-one derivatives has been explored through different methods. A practical asymmetric synthesis approach has been developed for the enantio- and diastereoselective synthesis of mono- or disubstituted 3-aminoazepanes. This method involves a tandem ring-enlargement/alkylation or reduction process, which yields enantiomerically pure diamines . Additionally, a scalable biocatalytic route has been established to produce (3R)-3-aminoazepane with high purity and enantiomeric excess, using ω-transaminase to efficiently establish the stereogenic center . Furthermore, the synthesis of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one and its subsequent chiral resolution through crystallization-induced methods have been reported, achieving high resolution yields for both enantiomers .
Molecular Structure Analysis
The molecular structure of 3-aminoazepan-2-one derivatives is crucial for their biological activity. The constrained diamine framework provides a rigid structure that can be beneficial for interacting with biological targets. The stereochemistry of these compounds is particularly important, as evidenced by the efforts to synthesize enantiomerically pure forms and the detailed study of their chiral resolution .
Chemical Reactions Analysis
The chemical reactivity of 3-aminoazepan-2-one derivatives allows for their use in the synthesis of various biologically active compounds. For instance, the preparation of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives via reductive amination has been described, with these compounds showing activity as angiotensin-converting enzyme inhibitors . Additionally, the synthesis of novel 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles has been reported, with some derivatives demonstrating potent anticonvulsant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminoazepan-2-one derivatives are influenced by their molecular structure. The enantiomeric purity and the presence of specific functional groups contribute to their solubility, stability, and overall reactivity. These properties are essential for the practical application of these compounds in medicinal chemistry, as they affect the compounds' pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Synthesis and Pharmacological Properties
3-Aminoazepan-2-one derivatives have been synthesized and investigated for their potential pharmacological properties. These derivatives have shown a variety of effects, such as anxiolytic, anticonvulsant, anorexigenic, and analgesic activities. Their ability to bind to benzodiazepine receptors and cholecystokinin receptors of types CCK1 and CCK2 has been noted. Some of these derivatives are in clinical testing for treating alimentary obesity and anxiety and panic states of various etiology (Andronati et al., 2002).
Antidepressant and Anxiolytic Activity
Research has also focused on the synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives to evaluate their effects on central nervous system activity. These compounds have shown marked antidepressant and anxiolytic properties, comparable in efficiency to reference drugs like Imipramine and Diazepam. Behavioral results have indicated that these compounds could be promising due to their mixed antidepressant-anxiolytic activity (Clerici et al., 2001).
Potential Antipsychotic Agents
Research has been conducted on compounds like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, which have shown antipsychotic profiles in biochemical and behavioral pharmacological test models. These compounds have a reduced propensity for neurological side effects compared to other treatments (Wise et al., 1985).
Alzheimer Disease Treatment
3-Amino-1-propanesulfonic acid (3APS), a compound that binds to amyloid β (Aβ), has been studied for its potential in treating Alzheimer disease. 3APS has shown the ability to cross the blood–brain barrier and reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer disease, suggesting its use as a disease-modifying treatment (Aisen et al., 2006).
Anticonvulsant Activity
2-Aminoquinazolin-4-(3H)-one derivatives have been optimized as potent inhibitors of SARS-CoV-2, showing significant activity against the virus. These compounds have been prepared on a large scale through a one-pot reaction using Dimroth rearrangement as a key step, suggesting their potential in antiviral therapies (Shin et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-aminoazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883255 | |
Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoazepan-2-one | |
CAS RN |
671-42-1, 17929-90-7 | |
Record name | 3-Aminoazepan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=671-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17929-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminohexahydro-2H-azepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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